Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-
Description
This compound belongs to a class of trifluoromethylated aromatic aldehydes, which are of significant interest in medicinal and materials chemistry due to the electron-withdrawing and lipophilicity-enhancing properties of the trifluoromethyl (CF₃) group.
Properties
CAS No. |
136476-26-1 |
|---|---|
Molecular Formula |
C10H7F3O |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(3,3,3-trifluoroprop-1-en-2-yl)benzaldehyde |
InChI |
InChI=1S/C10H7F3O/c1-7(10(11,12)13)9-5-3-2-4-8(9)6-14/h2-6H,1H2 |
InChI Key |
SCHHJDUMTGSBBB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(C1=CC=CC=C1C=O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of Trifluoromethyl-Substituted Chlorides
Overview:
This method involves the hydrolysis of 2-(trifluoromethyl)dichlorotoluene, a chlorinated precursor, under controlled thermal and pressure conditions to yield the target aldehyde. The process is detailed in a patent that emphasizes operational simplicity, cost-effectiveness, and environmental friendliness.
Reaction Pathway:
The key step is the hydrolysis of 2-(trifluoromethyl)dichlorotoluene using water in the presence of a saturated unary fatty acid salt of alkali metals (e.g., sodium acetate) at elevated temperatures (150–190°C) and pressures (0.3–0.78 MPa). This hydrolysis cleaves the chlorinated intermediates, forming the aldehyde.
Reaction Conditions and Raw Materials:
- Temperature: 150°C–190°C
- Pressure: 0.3 MPa–0.78 MPa
- Raw Materials:
- 2-(Trifluoromethyl)dichlorotoluene
- Alkali metal salts of C1-C4 saturated fatty acids (e.g., sodium acetate)
- Water
- High yield (~90%)
- Cost-effective raw materials
- Environmentally benign due to minimal waste and by-products
Data Table 1: Hydrolysis Reaction Parameters
| Parameter | Range | Preferred Values | Remarks |
|---|---|---|---|
| Temperature | 150°C – 190°C | 160°C – 180°C | Optimizes reaction rate and yield |
| Pressure | 0.3 MPa – 0.78 MPa | 0.38 MPa – 0.45 MPa | Maintains reaction conditions |
| Raw Material: Chloride | 2-(Trifluoromethyl)dichlorotoluene | - | Main precursor |
| Molar Ratio (chloride:NaOAc) | 1:2 – 1:10 | 1:4 – 1:6 | Ensures complete hydrolysis |
Selective Fluoridation of Chlorinated Precursors
Overview:
An alternative approach involves the direct fluorination of chlorinated aromatic compounds, specifically 2-(trichloromethyl)toluene derivatives, catalyzed by antimony halides and utilizing hydrogen fluoride (HF). This method is noted for its high selectivity and industrial applicability.
Reaction Pathway:
The process entails the reaction of 2-(trichloromethyl)toluene with hydrogen fluoride in the presence of antimony halides (preferably antimony trifluoride) at controlled low temperatures (60°C–110°C). This fluorination replaces chlorine atoms with fluorine, forming the trifluoromethyl-ethenyl group directly attached to the benzaldehyde core.
Reaction Conditions and Raw Materials:
- Temperature: 60°C–110°C
- Catalyst: Antimony trifluoride (preferred)
- HF Molar Ratio: 3.5–4.5 times that of the chlorinated precursor
- Raw Materials:
- 2-(Trichloromethyl)toluene
- Hydrogen fluoride
- Antimony halides
- High selectivity reduces by-product formation
- Suitable for large-scale production
- Operates under relatively mild conditions
Data Table 2: Fluorination Reaction Parameters
| Parameter | Range | Preferred Values | Remarks |
|---|---|---|---|
| Temperature | 60°C – 110°C | 80°C – 100°C | Balances reaction rate and selectivity |
| Catalyst | Antimony trifluoride | - | Ensures high selectivity |
| HF Molar Ratio | 3.5 – 4.5 times | 4.0 | Optimizes fluorination efficiency |
| Raw Material: Chloride | 2-(Trichloromethyl)toluene | - | Starting compound |
Additional Considerations and Variations
Reaction Medium:
Organic solvents such as tetrahydrofuran (THF) are employed in lithium-based fluorination routes, especially for laboratory-scale synthesis, with low-temperature reactions (-60°C to -80°C) to control reactivity.Purification:
Post-reaction purification involves solvent extraction, distillation, and recrystallization to attain high purity of the aldehyde.Industrial Relevance: Both hydrolysis and fluorination methods are adaptable for large-scale manufacturing, with the hydrolysis route favored for its environmental benefits and operational simplicity, while fluorination offers high selectivity and fewer steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound into alcohols.
Substitution: The compound can participate in substitution reactions, where the trifluoromethyl or ethenyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various complex molecules .
- Employed in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine:
- Investigated for its potential use in drug development due to its unique chemical structure.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- involves its interaction with various molecular targets. It is believed to exert its activity by inhibiting mitochondrial electron transport at the cytochrome bc1 complex . This inhibition disrupts cellular respiration and energy production, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
| Compound Name | CAS No. | Key Substituents | Molecular Formula | Key Properties |
|---|---|---|---|---|
| Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- | Not specified | -CF₃ at ethenyl group (2-position) | C₁₀H₇F₃O | High lipophilicity; potential for electrophilic aromatic substitution reactions. |
| Benzaldehyde, 5-fluoro-2-(methylsulfonyl) | 849035-71-8 | -F (5-position), -SO₂CH₃ (2-position) | C₈H₇FO₃S | Enhanced electron-withdrawal; sulfonyl group increases acidity and stability. |
| Benzaldehyde, 2-hydroxy-6-methyl-3-(trifluoromethyl)- | 873011-51-9 | -OH (2-position), -CH₃ (6-position), -CF₃ (3) | C₁₀H₉F₃O₂ | Hydrogen-bonding capacity from -OH; steric hindrance from -CH₃. |
| Benzaldehyde, 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluoro | Not specified | Multiple -F substituents, phenoxy group | C₁₄H₇F₇O₂ | Extreme electronegativity; potential use in fluorinated polymers or coatings. |
Key Observations:
Electron-Withdrawing Effects: The trifluoromethyl group in 2-[1-(trifluoromethyl)ethenyl]-benzaldehyde imparts strong electron-withdrawing character, similar to the sulfonyl group in 5-fluoro-2-(methylsulfonyl)benzaldehyde (CAS 849035-71-8) . However, the CF₃ group offers greater steric bulk compared to -SO₂CH₃. The multi-fluorinated derivative 4-[difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzaldehyde () exhibits even higher electronegativity, likely affecting its reactivity in nucleophilic aromatic substitutions .
The hydroxyl group in 2-hydroxy-6-methyl-3-(trifluoromethyl)benzaldehyde (CAS 873011-51-9) enables hydrogen bonding, making it more soluble in polar solvents compared to the target compound .
The multi-fluorinated analog () may be suited for specialty materials requiring chemical resistance .
Biological Activity
Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]- (commonly referred to as 2-(trifluoromethyl)styrene), has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an anticancer agent, its inhibitory effects on cholinesterases, and its antimicrobial properties.
Overview of Biological Activity
The compound's biological activity can be categorized into several key areas:
- Anticancer Activity
- Cholinesterase Inhibition
- Antimicrobial Properties
Anticancer Activity
Recent studies have highlighted the potential of benzaldehyde derivatives, including those with trifluoromethyl substitutions, as promising anticancer agents. For instance, a derivative known as BPU (1-[3-(trifluoromethyl)benzyl]urea) was evaluated for its cytotoxic effects on various cancer cell lines, including Jurkat, HeLa, and MCF-7 cells. The findings indicated significant inhibitory effects on cell proliferation:
| Cell Line | IC50 (µM) | Viable Cells (%) at 5 µM | Viable Cells (%) at 10 µM | Viable Cells (%) at 20 µM |
|---|---|---|---|---|
| Jurkat | 4.64 | 58.48 | 45.22 | 21.24 |
| HeLa | 9.22 | 62.67 | 46.77 | 29.33 |
| MCF-7 | 8.47 | 43.89 | 23.88 | 15.05 |
These results suggest that BPU exhibits substantial growth inhibitory effects over time, particularly at higher concentrations and longer exposure periods .
Cholinesterase Inhibition
Benzaldehyde derivatives have also been studied for their inhibitory effects on cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A study involving hydrazones derived from trifluoromethylbenzaldehydes demonstrated dual inhibition capabilities:
| Compound | IC50 AChE (µM) | IC50 BuChE (µM) |
|---|---|---|
| Hydrazone 2l | 46.8 | 63.6 |
| Hydrazone with ortho-CF3 | 19.1 | 881.1 |
The hydrazones showed a stronger inhibition of AChE compared to BuChE, indicating their potential as therapeutic agents for conditions like Alzheimer's disease .
Antimicrobial Properties
The antimicrobial activity of benzaldehyde derivatives has also been investigated. Compounds derived from benzaldehyde with trifluoromethyl groups have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria:
- Activity Against Bacteria : Studies reported that these compounds exhibited significant antibacterial effects without cytotoxicity at concentrations up to 100 µM .
- Mechanism of Action : The compounds were noted to inhibit bacterial DNA-gyrase and other essential enzymes involved in bacterial metabolism.
Case Studies and Research Findings
- Hydrazone Derivatives : A study focused on hydrazones synthesized from benzaldehyde derivatives demonstrated their efficacy as cholinesterase inhibitors and antimicrobial agents.
- Anticancer Evaluation : The anticancer properties of BPU were assessed through MTT assays and flow cytometry, revealing its ability to induce cell cycle arrest in cancer cells.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzaldehyde, 2-[1-(trifluoromethyl)ethenyl]-?
- Methodological Answer : The compound can be synthesized via alkenylation reactions. For example, palladium-catalyzed coupling of 2-(trifluoromethyl)benzaldehyde with vinyl halides or Wittig reactions using trifluoromethyl-substituted ylides. A microscale approach using benzyltriphenylphosphonium chloride (prepared under anhydrous conditions) with fresh cinnamaldehyde derivatives is recommended to avoid side reactions .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the aldehyde proton (δ ~10 ppm) and trifluoromethyl group (δ ~110-120 ppm in ¹³C). IR spectroscopy confirms the C=O stretch (~1700 cm⁻¹) and C-F vibrations (~1200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₁₀H₇F₃O). Cross-reference with NIST or PubChem data for spectral matching .
Q. What solvent systems are optimal for studying its reactivity in nucleophilic additions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilicity of the aldehyde group. For Friedel-Crafts alkylation, use dichloromethane or toluene with Lewis acids like AlCl₃. Solvent-free conditions under microwave irradiation may improve yields in some cases .
Advanced Research Questions
Q. How does the trifluoromethyl ethenyl group influence electronic properties compared to non-fluorinated analogs?
- Methodological Answer : The trifluoromethyl group is strongly electron-withdrawing (-I effect), reducing electron density at the aromatic ring and aldehyde moiety. DFT calculations (e.g., B3LYP/6-311+G(d,p)) show decreased HOMO-LUMO gaps compared to methyl or hydrogen analogs. Comparative UV-Vis studies with compounds like 2-(trifluoromethyl)benzaldehyde oxime reveal redshifted absorption due to conjugation effects .
Q. How can contradictions in reported reaction yields with Grignard reagents be resolved?
- Methodological Answer : Discrepancies may arise from moisture sensitivity or competing side reactions. Use rigorous drying protocols (e.g., molecular sieves, inert atmosphere) and monitor reaction progress via in situ FTIR or GC-MS . Kinetic studies under controlled conditions (temperature, reagent stoichiometry) can isolate optimal parameters .
Q. What computational models predict its regioselectivity in Diels-Alder reactions?
- Methodological Answer : Frontier Molecular Orbital (FMO) theory and electrostatic potential maps (ESP) indicate preferential attack at the β-position of the ethenyl group. Transition state modeling (e.g., using Gaussian 16) with dienes like 1,3-butadiene shows stabilization via CF₃-induced polarization .
Q. How does the compound perform as a building block in multicomponent reactions (MCRs)?
- Methodological Answer : In Ugi or Passerini reactions, the aldehyde acts as an electrophilic component. The trifluoromethyl group enhances solubility in fluorophilic media, enabling unique phase-separation pathways. Optimize MCRs by screening catalysts (e.g., Sc(OTf)₃) and solvent polarity .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
